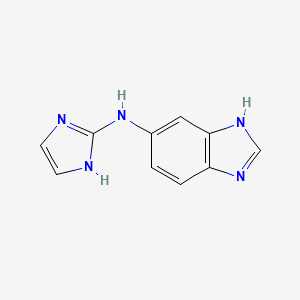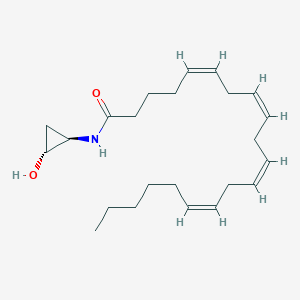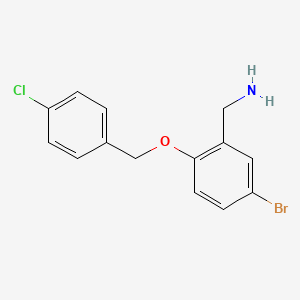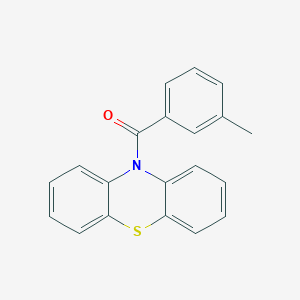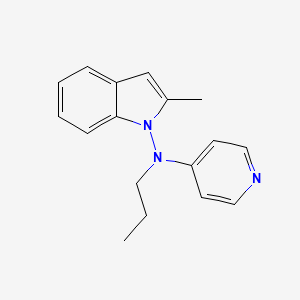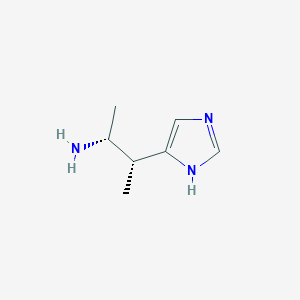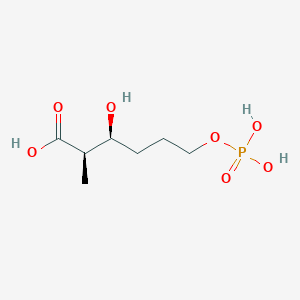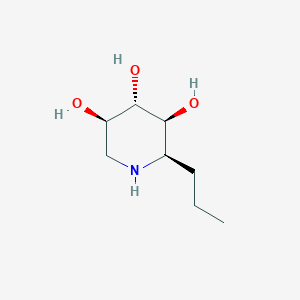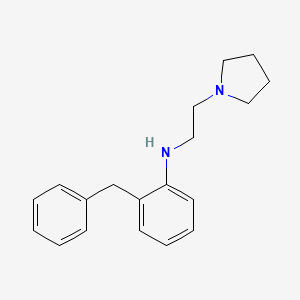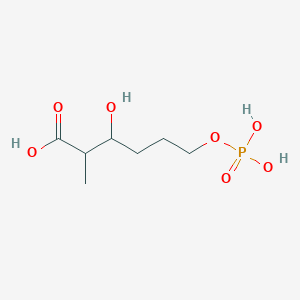
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid is an organic compound that features a hydroxyl group, a methyl group, and a phosphonooxy group attached to a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methylhexanoic acid.
Phosphorylation: The phosphonooxy group is introduced via phosphorylation reactions, often using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-6-phosphonooxyhexanoic acid.
Reduction: Formation of 3-hydroxy-2-methyl-6-phosphonooxyhexanol.
Substitution: Formation of 3-chloro-2-methyl-6-phosphonooxyhexanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups play crucial roles in its biochemical activity, potentially interacting with enzymes and receptors to modulate biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylhexanoic acid: Lacks the phosphonooxy group, making it less versatile in certain applications.
2-Methyl-6-phosphonooxyhexanoic acid:
3-Hydroxy-6-phosphonooxyhexanoic acid: Lacks the methyl group, which may influence its chemical properties and interactions.
Uniqueness
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and phosphonooxy) on the hexanoic acid backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H15O7P |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C7H15O7P/c1-5(7(9)10)6(8)3-2-4-14-15(11,12)13/h5-6,8H,2-4H2,1H3,(H,9,10)(H2,11,12,13) |
InChI-Schlüssel |
MQRCYOMQUQMVCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CCCOP(=O)(O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


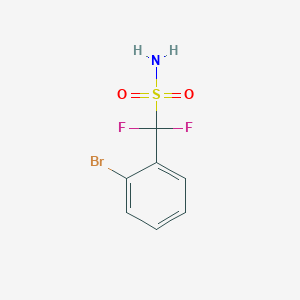
![(2R)-N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838139.png)
